molecular formula C18H15O4PS B8406596 [4-(Benzenesulfonyl)phenyl]phenylphosphinic acid CAS No. 62489-10-5

[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid

Cat. No.: B8406596
CAS No.: 62489-10-5
M. Wt: 358.3 g/mol
InChI Key: DRJBXRGHFXARNY-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid is a useful research compound. Its molecular formula is C18H15O4PS and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

62489-10-5

Molecular Formula

C18H15O4PS

Molecular Weight

358.3 g/mol

IUPAC Name

[4-(benzenesulfonyl)phenyl]-phenylphosphinic acid

InChI

InChI=1S/C18H15O4PS/c19-23(20,15-7-3-1-4-8-15)16-11-13-18(14-12-16)24(21,22)17-9-5-2-6-10-17/h1-14H,(H,19,20)

InChI Key

DRJBXRGHFXARNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(phenylsulfonyl)benzene diazonium tetrafluoroborate was prepared from 4-aminophenyl phenyl sulfone according to the method of example 11. A slurry of 44 grams of the 4-(phenylsulfonyl)benzenediazonium tetrafluoroborate, 22.8 ml of dichlorophenylphosphine, and 0.5 grams of copper (I) chloride in 400 ml. of ethyl acetate was heated at 30° C for 1.5 hours, cooled, and decomposed by adding 125 ml. of water. The ethyl acetate was removed by steam distillation, and the solid was collected by filtration of the aqueous residue. This solid was extracted with 2 liter of 10% sodium hydroxide, and the extract was acidified with hydrochloric acid to give crude acid. Crystallization from 80% ethanol gave 20 grams (45% yield) of phenyl[4-(phenylsulfonyl)phenyl]phosphinic acid, m.p. 225°-228° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(phenylsulfonyl)benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a slurry of 44 g (0.13 mole) of 4-(phenylsulfonyl) benzenediazonium tetrafluoroborate in 400 ml of ethyl acetate was added 22.8 ml (0.17 mole)of dichlorophenylphosphine and 0.5 g of copper (I) chloride. After the reaction had been stirred for two hours at room temperature with no apparent change, it was heated to 30° C. (this reaction can be vigorous and care should be used). Evolution of gas occurred, and the solid dissolved. Heating was continued for 1.5 hr., the mixture was then cooled, and 125 ml of water was added. The ethyl acetate and volatile by-products were removed by steam distillation, and then the aqueous residue was cooled and filtered to give a solid that, while still wet, wasdissolved in approximately 2 liters of dilute sodium hydroxide. The resulting solution was filtered to remove insoluble non-acidic material and acidified with hydrochloric acid to give 36 g (80%) of crude product, m.p. 220°-4° C. This material was crystallized from 80% ethanol to give 20 g (45%) of phenyl[4-(phenylsulfonyl)phenyl]phosphinic acid. m.p. 225°-8° C. Anal. Calcd. for C18H15O4PS: C, 60.3; H, 4.23; P, 8.64; S, 8.95. Found: C, 60.2; H, 4.49; P, 8.77; S, 9.49.
Name
4-(phenylsulfonyl) benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

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